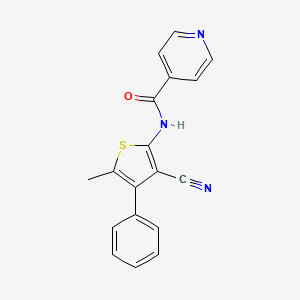![molecular formula C12H11BrN4O4S2 B4761261 N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide](/img/structure/B4761261.png)
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide, also known as NSC-231634, is a chemical compound that has gained significant attention from the scientific community due to its potential as an anticancer agent. This compound was first synthesized and characterized in the early 2000s and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide is not fully understood, but it is thought to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and plays a key role in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide may disrupt the pH balance of the tumor microenvironment, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, this compound has been shown to decrease the expression of several genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide has several advantages as an experimental compound, including its high potency and selectivity for cancer cells. However, its low solubility in water can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects of this compound and its optimal dosage for use in cancer treatment.
Orientations Futures
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticle-based delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide and its potential applications in combination with other cancer treatments. Finally, more research is needed to explore the potential side effects and toxicity of this compound in vivo, as well as its potential applications in other disease states beyond cancer.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide demonstrating significant antitumor activity in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O4S2/c13-10-6-5-9(21-10)11(18)16-17-12(22)15-7-1-3-8(4-2-7)23(14,19)20/h1-6H,(H,16,18)(H2,14,19,20)(H2,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQUHMXFPMYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=C(O2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)carbonyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4761180.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)


![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761213.png)
![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)
![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)
![ethyl 2-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4761242.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4761246.png)
![ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate](/img/structure/B4761274.png)
![7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4761283.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)